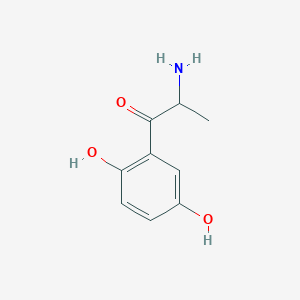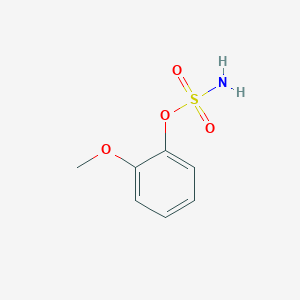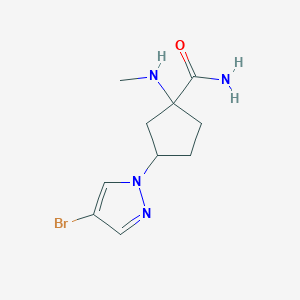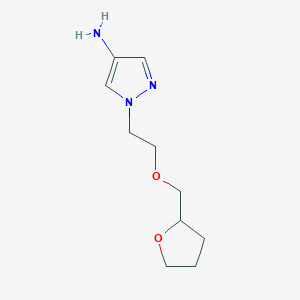
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine is a complex organic compound that features a tetrahydrofuran ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-2-ylmethanol, which is then reacted with an appropriate alkylating agent to introduce the ethoxy group. The resulting intermediate is then subjected to a series of reactions to form the pyrazole ring and introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-((Tetrahydrofuran-2-yl)methoxy)ethoxy)ethan-1-ol: This compound shares the tetrahydrofuran ring but differs in its overall structure and functional groups.
Tetrahydrofurfuryl alcohol: Another compound with a tetrahydrofuran ring, used in different applications.
Uniqueness
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine is unique due to its combination of the tetrahydrofuran and pyrazole rings, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[2-(oxolan-2-ylmethoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O2/c11-9-6-12-13(7-9)3-5-14-8-10-2-1-4-15-10/h6-7,10H,1-5,8,11H2 |
InChI Key |
MIHKJOMGTCPUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


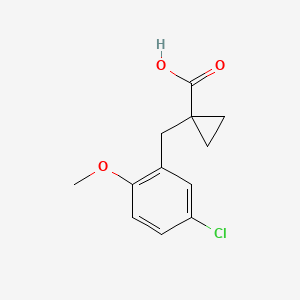
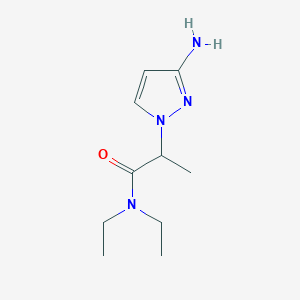
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
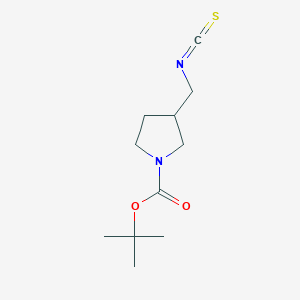
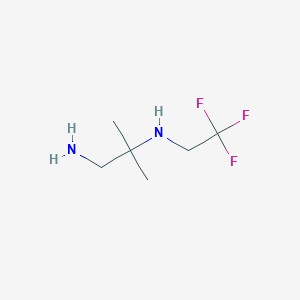
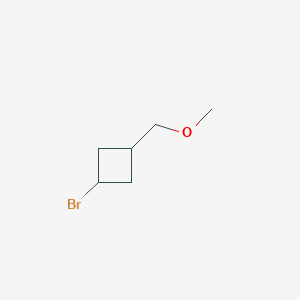

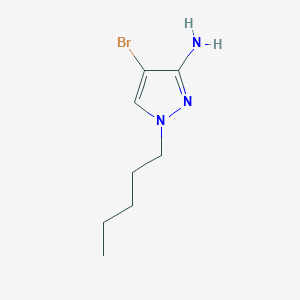
![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
